molecular formula C10H7ClF2O2 B2823830 4-Chloro-4,4-difluoro-1-phenylbutane-1,3-dione CAS No. 2062-21-7

4-Chloro-4,4-difluoro-1-phenylbutane-1,3-dione

Cat. No. B2823830
CAS RN: 2062-21-7
M. Wt: 232.61
InChI Key: JZOPJJRQTLGMIN-UHFFFAOYSA-N
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Description

4-Chloro-4,4-difluoro-1-phenylbutane-1,3-dione is a chemical compound with the CAS Number: 2062-21-7 . It has a molecular weight of 232.61 and its IUPAC name is 4-chloro-4,4-difluoro-1-phenylbutane-1,3-dione .


Molecular Structure Analysis

The InChI code for 4-Chloro-4,4-difluoro-1-phenylbutane-1,3-dione is 1S/C10H7ClF2O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-5H,6H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The physical form of 4-Chloro-4,4-difluoro-1-phenylbutane-1,3-dione is solid . It is stored at ambient temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the sources I found.

Scientific Research Applications

Oxidation and Reduction Reactions

This compound has been investigated for its role as a reactive intermediate in oxidation and reduction reactions. For instance, it serves as a precursor in the oxidation of trisubstituted pyrazolines to pyrazoles, demonstrating its versatility as an oxidizing agent under mild conditions with moderate to good yields Zolfigol et al., 2006. Additionally, it participates in the synthesis of ketones and alkenes exhibiting a terminal bromochlorofluoromethyl group through sequential chlorination/fluorination reactions Balaraman et al., 2016.

Catalysis and Ligand Synthesis

Research has highlighted its application in catalysis and as a ligand in metal-mediated reactions. It has been utilized in the synthesis of pentafluorinated β-hydroxy ketones, showcasing its role in promoting reactions under mild conditions and tolerating a wide range of functional groups Zhang & Wolf, 2012. Furthermore, its involvement in the preparation of 1,4-diketones from α-halo ketones using Zn-I2 as a condensation agent highlights its utility in facilitating complex molecular syntheses Ceylan et al., 2004.

Structural and Thermal Properties

Investigations into its structural and thermal properties have been conducted to understand its behavior in various conditions. Studies on the volatility of metal chelates derived from this compound and similar β-diketones provide insights into their gas chromatographic behavior and thermoanalytical properties Dilli & Robards, 1985. This research is crucial for applications in analytical chemistry, where precise separation and identification of compounds are required.

Synthetic Applications

Synthetic applications of this compound extend to the generation of novel molecules with potential biological activity. For example, its derivative has been evaluated for antitumor activity, highlighting the compound's role in the development of new therapeutic agents Al-Suwaidan et al., 2015. Additionally, its use in the one-pot synthesis of functionalized butyrolactones via triphenylphosphonium salt mediated reactions underscores its utility in organic synthesis, providing a versatile tool for chemists Yavari & Baharfar, 1997.

Safety and Hazards

This compound has been classified with the signal word "Warning" . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-chloro-4,4-difluoro-1-phenylbutane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF2O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOPJJRQTLGMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-4,4-difluoro-1-phenylbutane-1,3-dione

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